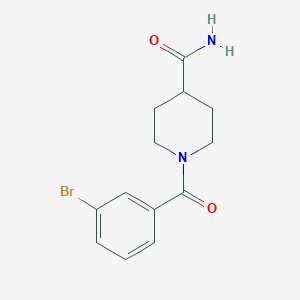![molecular formula C17H15ClN2O2S B5855752 N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B5855752.png)
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide, also known as ACTA, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. ACTA is a member of the thiosemicarbazone family, which has been shown to possess a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.
作用機序
The mechanism of action of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide is not fully understood, but it is believed to involve the chelation of metal ions, particularly copper. This prevents the formation of reactive oxygen species and reduces oxidative stress, which is a major contributor to many diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antiviral properties against several viruses, including HIV and hepatitis C. N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide in lab experiments is its ability to chelate metal ions, which can be used to study the role of metal ions in various biological processes. However, one of the limitations of using N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide. One area of research is the development of new chelators based on the structure of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide. These new chelators may have improved properties, such as increased selectivity for metal ions or reduced toxicity. Another area of research is the study of the role of copper in cancer and other diseases, which may lead to the development of new treatments. Finally, the potential use of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide as a diagnostic tool for diseases such as Alzheimer's disease is an area of research that warrants further investigation.
Conclusion:
In conclusion, N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide, or N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide, is a synthetic compound with potential applications in scientific research. Its ability to chelate metal ions and reduce oxidative stress makes it a promising candidate for the treatment of a wide range of diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 3-acetylphenyl hydrazine with 4-chlorophenylacetyl chloride, followed by the addition of carbon disulfide and subsequent reaction with ammonia. The final product is obtained through recrystallization from ethanol.
科学的研究の応用
N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide has been the subject of several studies due to its potential applications in scientific research. One of the primary uses of N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide is as a chelator for metal ions. It has been shown to have a high affinity for copper, which is essential for many biological processes, including the formation of reactive oxygen species. N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide has been used to study the role of copper in Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-11(21)13-3-2-4-15(10-13)19-17(23)20-16(22)9-12-5-7-14(18)8-6-12/h2-8,10H,9H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTXGFZANRCKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetyl-phenyl)-3-[2-(4-chloro-phenyl)-acetyl]-thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
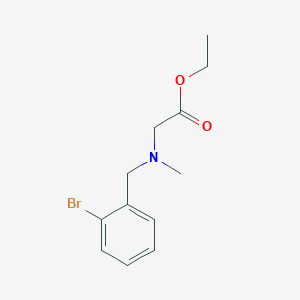
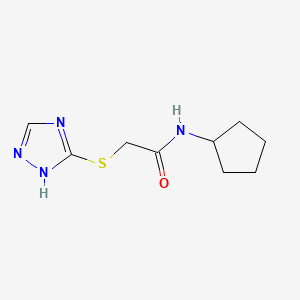
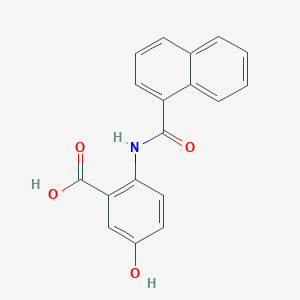
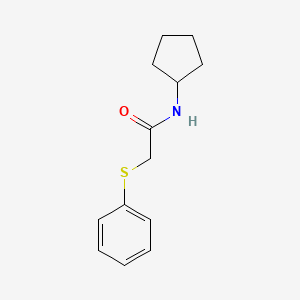
![2-[(3-fluorobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5855745.png)


